Home > Products > Screening Compounds P44308 > CXCR2 antagonist 3e
CXCR2 antagonist 3e -

CXCR2 antagonist 3e

Catalog Number: EVT-1534622
CAS Number:
Molecular Formula: C17H22ClN3O4S
Molecular Weight: 399.89
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CXCR2 antagonist 3e is a novel potent CXCR2 antagonist.
Overview

CXCR2 antagonist 3e is a small-molecule compound designed to inhibit the chemokine receptor CXCR2, which plays a critical role in various pathological processes, including inflammation and cancer metastasis. The inhibition of CXCR2 is particularly relevant in therapeutic contexts such as cancer treatment, where it can modulate immune responses and reduce tumor progression. This compound is part of a broader class of CXCR2 antagonists that target the CXC chemokine receptor family, which is involved in the recruitment of neutrophils and other immune cells to sites of inflammation and tumor growth.

Source

The development of CXCR2 antagonist 3e stems from ongoing research into small-molecule inhibitors that can effectively block the CXCLs/CXCR2 signaling axis. This research has been motivated by the need for novel therapeutic strategies in oncology and inflammatory diseases, where CXCR2 has been implicated in promoting tumor metastasis and resistance to therapies .

Classification

CXCR2 antagonist 3e belongs to the class of non-peptide antagonists targeting chemokine receptors, specifically the CXC chemokine receptor 2. These compounds are categorized based on their ability to selectively inhibit the binding of chemokines to their respective receptors, thereby interfering with downstream signaling pathways that lead to cell migration and activation.

Synthesis Analysis

Methods

The synthesis of CXCR2 antagonist 3e typically involves multi-step organic synthesis techniques, including:

  • Building Block Synthesis: Initial synthesis may start with commercially available building blocks that are modified through various chemical reactions.
  • Coupling Reactions: Amide bond formation is often employed to link different moieties together, forming the core structure of the antagonist.
  • Purification: After synthesis, compounds are usually purified using techniques such as column chromatography or recrystallization to isolate the desired product from by-products.

Technical Details

The specific synthetic pathway for CXCR2 antagonist 3e may include reactions such as:

  1. Nucleophilic Substitution: Introducing functional groups that enhance binding affinity.
  2. Cyclization Reactions: Forming cyclic structures that can improve receptor selectivity.
  3. Final Modifications: Adding substituents that optimize pharmacological properties.

These methods ensure that the final compound exhibits high potency and selectivity for the CXCR2 receptor.

Molecular Structure Analysis

Structure

CXCR2 antagonist 3e has a complex molecular structure characterized by specific functional groups that facilitate its interaction with the CXCR2 receptor. The detailed structural formula would typically include:

  • Aromatic rings
  • Heteroatoms (such as nitrogen or sulfur)
  • Various substituents that enhance binding affinity

Data

The molecular weight, solubility, and other relevant parameters are crucial for understanding its pharmacokinetics and dynamics. For example, the logP value (partition coefficient) indicates its lipophilicity, which affects absorption and distribution in biological systems.

Chemical Reactions Analysis

Reactions

The chemical reactions involved in synthesizing CXCR2 antagonist 3e include:

  • Condensation Reactions: These reactions help form larger molecular frameworks by combining smaller units.
  • Reduction Reactions: Often used to modify functional groups to achieve desired chemical properties.
  • Oxidation Reactions: May be utilized to introduce double bonds or alter existing functional groups.

Technical Details

Each reaction step must be carefully controlled regarding temperature, pressure, and reaction time to ensure high yields and purity of the final product. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are typically employed to confirm structural integrity throughout the synthesis process.

Mechanism of Action

Process

CXCR2 antagonist 3e functions by binding to the CXCR2 receptor, blocking its interaction with endogenous ligands such as interleukin-8 (IL-8). This inhibition prevents receptor activation, thereby disrupting downstream signaling pathways involved in cell migration and inflammatory responses.

Data

Studies have shown that effective antagonism can lead to reduced neutrophil recruitment at sites of inflammation or tumors. This mechanism is particularly significant in cancer therapy, where reducing immune cell infiltration can diminish tumor growth and metastasis .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid crystalline compound.
  • Melting Point: Specific melting points can indicate purity levels; higher purity often correlates with sharper melting points.
  • Solubility: Solubility profiles in various solvents are essential for formulation development.

Chemical Properties

  • Stability: The stability under different pH conditions is crucial for determining shelf-life and storage conditions.
  • Reactivity: Understanding how it reacts with other compounds helps predict interactions in biological systems.

Relevant data from experimental studies provide insights into these properties, guiding formulation strategies for clinical applications.

Applications

Scientific Uses

CXCR2 antagonist 3e has potential applications in:

  • Cancer Therapy: By inhibiting tumor-associated inflammation and metastasis.
  • Autoimmune Diseases: Modulating immune responses in conditions like rheumatoid arthritis or inflammatory bowel disease.
  • Pulmonary Disorders: Targeting inflammatory processes in diseases such as chronic obstructive pulmonary disease.

Research continues to explore these applications, emphasizing the importance of CXCR2 antagonism in therapeutic strategies against complex diseases .

Introduction to CXCR2 Biology and Therapeutic Targeting

CXCR2 Receptor Structure and Signaling Pathways

CXCR2 is a class A G protein-coupled receptor (GPCR) characterized by a seven-transmembrane α-helical domain, an extracellular N-terminus critical for ligand binding, and intracellular loops that facilitate G-protein coupling. The receptor binds ELR+ CXC chemokines (CXCL1, CXCL2, CXCL3, CXCL5, CXCL7, CXCL8) with high affinity, triggering conformational changes that activate downstream heterotrimeric G proteins (primarily Gαi/o). This initiates multiple signaling cascades:

  • PI3K/AKT Pathway: Promotes cell survival, proliferation, and actin cytoskeleton reorganization.
  • Ras/ERK Pathway: Regulates gene expression linked to inflammation and cell migration.
  • PLC/PKC Pathway: Mediates calcium release and protein kinase C activation.
  • JAK2/STAT3 Pathway: Modulates immune cell differentiation and inflammatory responses [5] [9].

Redundancy in ligand binding allows robust signaling even when individual chemokines are blocked, making receptor antagonism a preferred strategy over ligand neutralization.

Table 1: Key Structural and Functional Features of CXCR2

FeatureDescriptionFunctional Consequence
Ligand SpecificityBinds ELR+ chemokines (CXCL1, CXCL2, CXCL3, CXCL5, CXCL7, CXCL8)High redundancy in neutrophil recruitment
G-Protein CouplingPrimarily Gαi/oActivates PI3K, ERK, PLC, and JAK/STAT pathways
Cellular ExpressionNeutrophils, MDSCs, endothelial cells, tumor cellsMediates immune cell trafficking and tumor-stroma interactions
Regulatory MechanismsDesensitization via GRK phosphorylation, β-arrestin recruitmentLimits prolonged signaling; enables receptor internalization

Role of CXCR2 in Inflammation, Angiogenesis, and Tumor Microenvironment Modulation

CXCR2 activation drives pathophysiological processes across diseases:

  • Acute Inflammation: CXCR2 is the primary chemotactic receptor for neutrophils. Ligands like CXCL8 and CXCL5 are released by injured tissues, activating CXCR2 to guide neutrophils to inflammation sites. Excessive signaling causes tissue damage (e.g., in atherosclerosis by promoting monocyte adhesion and neutrophil extracellular trap formation) [2] [8].
  • Tumor Angiogenesis: ELR+ chemokines stimulate endothelial CXCR2, inducing proliferation and tube formation. In pancreatic ductal adenocarcinoma (PDAC), CXCL1/5/8 secretion correlates with microvessel density [3] [5].
  • Tumor Microenvironment (TME) Immunomodulation: CXCR2+ myeloid-derived suppressor cells (MDSCs) and tumor-associated neutrophils (TANs) are recruited to tumors via CXCL2/CXCL8 gradients. These cells suppress CD8+ T-cell activity through arginase-1, ROS, and TGF-β, establishing an immunosuppressive TME. In PDAC, CXCR2 inhibition reduces MDSC infiltration by >70% and enhances T-cell cytotoxicity [3] [6] [9].

Rationale for Targeting CXCR2 in Disease Pathogenesis

Targeting CXCR2 addresses core mechanisms in inflammation and oncology:

  • Inflammatory Diseases: Blocking neutrophil migration mitigates tissue damage in COPD, acute lung injury, and COVID-19–related ARDS. CXCR2 antagonists reduce bronchoalveolar neutrophil counts by 50–80% in clinical models [2] [8].
  • Chemotherapy Resistance: In triple-negative breast cancer (TNBC), CXCR2 signaling upregulates TGF-β, enhancing cancer stem cell survival. Combining CXCR2 antagonists with doxorubicin ablates chemoresistant mammospheres [7].
  • Immunotherapy Synergy: CXCR2 blockade reverses MDSC-mediated T-cell suppression. In murine PDAC models, CXCR2 inhibition increased intratumoral CD3+ T cells by 3-fold and improved anti-PD-1 efficacy [3] [4].

Table 2: Diseases Modulated by CXCR2 and Antagonist Mechanisms

Disease CategoryPathogenic CXCR2 RoleAntagonist MechanismKey Findings
Pancreatic CancerMDSC/TAN recruitment; T-cell exclusionInhibits myeloid cell migration↑ CD3+ T cells; ↓ tumor growth (70% reduction in murine models) [3] [4]
Colorectal CancerPromotes metastasis via CXCL2-CXCR2 axisBlocks EMT and stemness pathwaysSuppresses liver metastasis; ↓ cancer stem cell markers [6] [9]
AtherosclerosisNeutrophil adhesion to endotheliaReduces plaque inflammation↓ Intimal neutrophils; stabilized plaques in vivo [2]
COVID-19 ARDSNeutrophil lung infiltration; NETosisAttenuates cytokine stormPrevents alveolar edema in preclinical models [8]

Properties

Product Name

CXCR2 antagonist 3e

IUPAC Name

6-(tert-Butyl)-2-((4-chloro-2-hydroxy-3-(isopropylsulfonyl)phenyl)amino)pyrimidin-4(1H)-one

Molecular Formula

C17H22ClN3O4S

Molecular Weight

399.89

InChI

InChI=1S/C17H22ClN3O4S/c1-9(2)26(24,25)15-10(18)6-7-11(14(15)23)19-16-20-12(17(3,4)5)8-13(22)21-16/h6-9,23H,1-5H3,(H2,19,20,21,22)

InChI Key

RWAZVTQXGWHWFP-UHFFFAOYSA-N

SMILES

O=C1N=C(NC2=CC=C(Cl)C(S(=O)(C(C)C)=O)=C2O)NC(C(C)(C)C)=C1

Solubility

Soluble in DMSO

Synonyms

CXCR2 antagonist 3e

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.